molecular formula C27H20BrN5OS B12045224 N-([1,1'-Biphenyl]-2-yl)-2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 477330-93-1

N-([1,1'-Biphenyl]-2-yl)-2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B12045224
CAS No.: 477330-93-1
M. Wt: 542.5 g/mol
InChI Key: MXDGHJOAZCDBOH-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-2-yl)-2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that features a biphenyl group, a bromophenyl group, a pyridine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Formation of the Triazole Ring: The triazole ring is typically formed through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Thioacetamide Formation: The final step involves the formation of the thioacetamide group through a nucleophilic substitution reaction between a thiol and an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

    Industrial Applications: It can be used in the synthesis of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-([1,1’-Biphenyl]-2-yl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
  • N-([1,1’-Biphenyl]-2-yl)-2-((4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
  • N-([1,1’-Biphenyl]-2-yl)-2-((4-(4-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Uniqueness

N-([1,1’-Biphenyl]-2-yl)-2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to the presence of the bromophenyl group, which can impart specific electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

477330-93-1

Molecular Formula

C27H20BrN5OS

Molecular Weight

542.5 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C27H20BrN5OS/c28-21-12-14-22(15-13-21)33-26(20-9-6-16-29-17-20)31-32-27(33)35-18-25(34)30-24-11-5-4-10-23(24)19-7-2-1-3-8-19/h1-17H,18H2,(H,30,34)

InChI Key

MXDGHJOAZCDBOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CN=CC=C5

Origin of Product

United States

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